
6-(1-azepanylmethyl)-5-hydroxy-4,7-dimethyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(1-Azepanylmethyl)-3-hydroxy-6H-benzo[c]chromen-6-one” is structurally similar . It has a molecular formula of C20H21NO3 .
Molecular Structure Analysis
The molecular structure of “4-(1-Azepanylmethyl)-3-hydroxy-6H-benzo[c]chromen-6-one” includes a benzochromenone core with a hydroxy group at the 3-position and an azepanylmethyl group at the 4-position .Physical And Chemical Properties Analysis
The compound “4-(1-Azepanylmethyl)-3-hydroxy-6H-benzo[c]chromen-6-one” has an average mass of 323.386 Da and a monoisotopic mass of 323.152130 Da .Applications De Recherche Scientifique
6-(1-azepanylmethyl)-5-hydroxy-4,7-dimethyl-2H-chromen-2-one has been studied extensively for its potential applications in various scientific fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In pharmacology, it has been evaluated for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion. In biochemistry, it has been used as a probe to study the structure and function of various biological molecules, including enzymes, receptors, and proteins.
Mécanisme D'action
The mechanism of action of 6-(1-azepanylmethyl)-5-hydroxy-4,7-dimethyl-2H-chromen-2-one is not fully understood, but it is believed to involve the inhibition of various biological processes, including enzyme activity, protein-protein interactions, and signal transduction pathways. This compound has been shown to interact with various molecular targets, including kinases, phosphatases, and transcription factors, leading to the modulation of cellular processes such as proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective activities. It has been shown to inhibit the activity of various enzymes and proteins involved in inflammation and cancer, leading to the suppression of tumor growth and the reduction of inflammatory responses. This compound has also been shown to protect against neuronal damage and oxidative stress, suggesting its potential as a neuroprotective agent.
Avantages Et Limitations Des Expériences En Laboratoire
6-(1-azepanylmethyl)-5-hydroxy-4,7-dimethyl-2H-chromen-2-one has several advantages for use in laboratory experiments, including its high purity, stability, and solubility in various solvents. It is also relatively easy to synthesize, making it readily available for research purposes. However, this compound has some limitations, including its potential toxicity and the need for further optimization of its pharmacokinetic and pharmacodynamic properties.
Orientations Futures
There are several future directions for the research on 6-(1-azepanylmethyl)-5-hydroxy-4,7-dimethyl-2H-chromen-2-one. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to explore its mechanism of action and molecular targets in more detail, to better understand its biological effects. Additionally, further optimization of the synthesis method and pharmacokinetic and pharmacodynamic properties of this compound may lead to the development of more potent and selective analogs for use in research and drug development.
Méthodes De Synthèse
6-(1-azepanylmethyl)-5-hydroxy-4,7-dimethyl-2H-chromen-2-one can be synthesized through a multi-step process involving the condensation of 4-hydroxycoumarin with 1-azepanemethanol in the presence of a base such as sodium hydroxide. The resulting intermediate is then subjected to a series of reactions, including oxidation, methylation, and cyclization, to yield the final product. The synthesis method has been optimized to achieve high yields and purity of this compound.
Propriétés
IUPAC Name |
6-(azepan-1-ylmethyl)-5-hydroxy-4,7-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-12-9-15-17(13(2)10-16(20)22-15)18(21)14(12)11-19-7-5-3-4-6-8-19/h9-10,21H,3-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INTYNEDVVJDNEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C(=C1CN3CCCCCC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

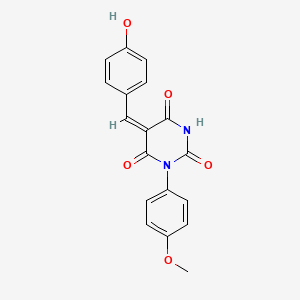
![6-methoxytetrazolo[1,5-b]pyridazine](/img/structure/B5917591.png)
![4-{4-[(3-furylmethyl)thio]-3-nitrobenzoyl}morpholine](/img/structure/B5917598.png)
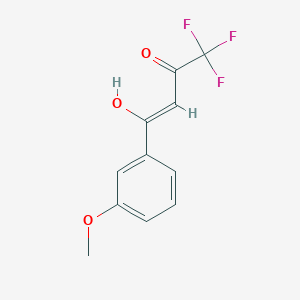
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2-furohydrazide](/img/structure/B5917608.png)
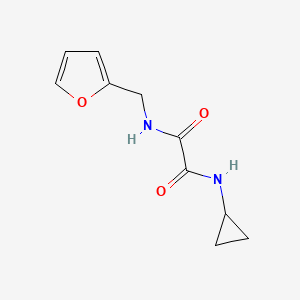
![N-(2-furylmethyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B5917620.png)
![1-[1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-indol-3-yl]ethanone](/img/structure/B5917644.png)
![3'-(2-furylmethyl)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B5917646.png)
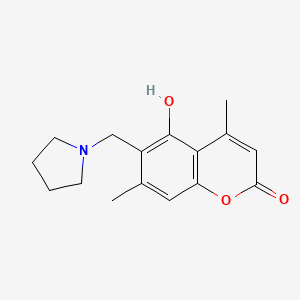
![7-hydroxy-4,8-dimethyl-6-[(4-methyl-1-piperazinyl)methyl]-2H-chromen-2-one](/img/structure/B5917678.png)

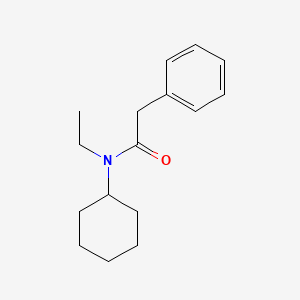
![N,N'-ditricyclo[5.2.1.0~2,6~]dec-2-ylurea](/img/structure/B5917694.png)